2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide
Overview
Description
2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide, also known as BTEI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTEI belongs to the class of triazole derivatives and has been studied for its pharmacological properties such as anti-inflammatory, anti-tumor, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have suggested that this compound may reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. Additionally, this compound has been shown to exhibit a variety of pharmacological properties, making it a versatile compound for research. One limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for research on 2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide. One area of interest is its potential use as an anti-cancer agent, specifically in the treatment of breast cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other fields of science. Finally, research on the synthesis of this compound and its derivatives may lead to the development of more potent and effective compounds for therapeutic use.
Scientific Research Applications
2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide has been studied for its potential therapeutic applications in various fields of science. In the field of medicine, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-microbial activity against various bacterial strains.
properties
IUPAC Name |
2-(4-butoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-2-3-8-20-13-6-4-12(5-7-13)9-14(15)18-19-10-16-17-11-19/h4-7,10-11H,2-3,8-9H2,1H3,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXAEVDLYCJDRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=NN2C=NN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C/C(=N/N2C=NN=C2)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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